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Compound of Interest

Compound Name:
5-Chloro-2-ethoxyaniline

hydrochloride

CAS No.: 1135081-59-2

Cat. No.: B3082938

Get Quote

An In-depth Technical Guide to the Molecular Structure of 5-Chloro-2-ethoxyaniline
Hydrochloride

Executive Summary
This technical guide provides a comprehensive analysis of the molecular structure of 5-Chloro-
2-ethoxyaniline hydrochloride (CAS No. for free base: 15793-48-3). Aimed at researchers,

scientists, and professionals in drug development, this document delves into the structural

elucidation of this compound through a multi-faceted spectroscopic approach. We will explore

the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for its characterization. Furthermore,

this guide presents a plausible synthetic pathway and outlines the critical safety and handling

protocols necessary for laboratory use. The integration of detailed experimental rationales, data

interpretation, and visual workflows is intended to serve as an authoritative resource for

understanding and utilizing this important chemical intermediate.
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Introduction to 5-Chloro-2-ethoxyaniline
Hydrochloride
5-Chloro-2-ethoxyaniline is a substituted aniline derivative that, in its hydrochloride salt form,

offers enhanced stability and solubility, making it a valuable building block in organic synthesis.

Substituted anilines are foundational precursors in the pharmaceutical, agrochemical, and dye

industries. The specific arrangement of the chloro, ethoxy, and amino groups on the benzene

ring imparts distinct chemical reactivity and physical properties, influencing the design and

synthesis of more complex target molecules. Understanding its precise molecular structure is

paramount for predicting its reactivity, designing synthetic routes, and ensuring the purity of

downstream products. This guide provides the foundational knowledge for its structural

confirmation.

Molecular Structure and Physicochemical
Properties
The structural integrity of a chemical compound is the bedrock of its function and reactivity. For

5-Chloro-2-ethoxyaniline hydrochloride, the structure consists of a benzene ring substituted

with three key functional groups: a chlorine atom, an ethoxy group (-OCH₂CH₃), and an

ammonium group (-NH₃⁺), which is the protonated form of the aniline's amino group, along with

a chloride counter-ion (Cl⁻).

Chemical Identity
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Property Value Source

IUPAC Name
5-chloro-2-ethoxyanilinium

chloride
N/A

Synonyms

5-Chloro-2-

ethoxybenzenamine

hydrochloride

N/A

CAS Number 15793-48-3 (for free base) [1][2]

Molecular Formula C₈H₁₁Cl₂NO [1][3]

Molecular Weight 208.09 g/mol Derived from Formula

Canonical SMILES CCOC1=C(C=C(C=C1)Cl)N.Cl N/A

InChI Key

UZEGGYTUIIXOIX-

UHFFFAOYSA-N (for free

base)

[1]

Structural Representation
The spatial arrangement of atoms and functional groups dictates the molecule's chemical

behavior. The ethoxy group at position 2 and the ammonium group at position 1 create steric

and electronic effects that influence the reactivity of the aromatic ring. The chlorine atom at

position 5 further modifies the electron density of the ring.

Caption: Workflow for spectroscopic structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of a

molecule. [4]The protonation of the aniline nitrogen to form the anilinium ion (R-NH₃⁺)

significantly influences the chemical shifts of the aromatic protons, typically causing them to

shift downfield due to the increased electron-withdrawing nature of the -NH₃⁺ group compared

to -NH₂.

3.1.1 Predicted ¹H NMR Spectral Data
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The rationale for predicting these shifts is based on established substituent effects in benzene

rings. [5]The ethoxy group is electron-donating, shielding adjacent protons (shifting them

upfield), while the chloro and ammonium groups are electron-withdrawing, deshielding them

(shifting them downfield).

Protons
Predicted
Chemical Shift
(δ) ppm

Multiplicity Integration Rationale

CH₃ (ethoxy) ~1.4 Triplet (t) 3H

Aliphatic protons

adjacent to a

CH₂ group.

CH₂ (ethoxy) ~4.1 Quartet (q) 2H

Aliphatic protons

deshielded by

the adjacent

oxygen atom.

Aromatic H ~7.0 - 7.5 Multiplet (m) 3H

Protons on the

aromatic ring,

deshielded by

the -NH₃⁺ and -

Cl groups.

NH₃⁺ ~7.5 - 9.0
Broad Singlet (br

s)
3H

Acidic protons on

the nitrogen,

often broad and

may exchange

with solvent.

3.1.2 Predicted ¹³C NMR Spectral Data

Carbon chemical shifts are similarly influenced by the electronic environment.
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Carbon
Predicted Chemical Shift
(δ) ppm

Rationale

CH₃ (ethoxy) ~15 Standard aliphatic carbon.

CH₂ (ethoxy) ~65
Aliphatic carbon bonded to an

electronegative oxygen atom.

Aromatic C ~115 - 150

Carbons within the aromatic

ring, with varied shifts due to

different substituents. The

carbon attached to the oxygen

(C-O) will be the most

downfield.

Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying the functional groups present in a molecule. The

transformation from the aniline free base to the hydrochloride salt introduces distinct vibrational

bands.
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Functional Group
Expected
Absorption Band
(cm⁻¹)

Vibration Type Rationale

N-H (Ammonium) 3200 - 2800 N-H Stretch

Broad and strong

absorption

characteristic of

ammonium salts.

C-H (Aromatic) 3100 - 3000 C-H Stretch

Sharp, medium

absorptions typical for

sp² C-H bonds.

C-H (Aliphatic) 3000 - 2850 C-H Stretch

Medium to strong

absorptions from the

ethoxy group.

C=C (Aromatic) 1600 - 1450 C=C Stretch
Multiple bands of

varying intensity.

C-O (Ether) 1250 - 1200
Asymmetric C-O-C

Stretch

Strong absorption due

to the aryl-alkyl ether

linkage.

C-Cl 800 - 600 C-Cl Stretch

Medium to weak

absorption in the

fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For this

compound, analysis would typically be performed on the free base (5-Chloro-2-ethoxyaniline,

MW ≈ 171.62 g/mol ) as the hydrochloride salt is non-volatile. The molecular ion peak (M⁺)

would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺

peak, which is a definitive signature of the presence of a single chlorine atom (due to the

natural abundance of ³⁵Cl and ³⁷Cl isotopes).

Synthesis and Purification
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A common and logical synthetic route to 5-Chloro-2-ethoxyaniline hydrochloride involves a

multi-step process starting from a readily available precursor. This pathway demonstrates

standard, high-yielding transformations in organic chemistry. A plausible route starts from 4-

chlorophenol.

4-Chlorophenol 1-Chloro-4-ethoxybenzene

1. NaOH
2. Ethyl Iodide 5-Chloro-2-ethoxynitrobenzene

HNO₃ / H₂SO₄

Nitration 5-Chloro-2-ethoxyaniline

Fe / HCl or H₂/Pd-C
Reduction 5-Chloro-2-ethoxyanilineHydrochloride

Conc. HCl
Salt Formation

Click to download full resolution via product page

Caption: Plausible synthetic pathway for 5-Chloro-2-ethoxyaniline hydrochloride.

Experimental Protocol: Synthesis via Nitro-intermediate
Reduction
This protocol outlines the final two steps: reduction of the nitro group and subsequent salt

formation. The choice of a reducing agent like iron in acidic media is a classic, cost-effective,

and robust method for converting aromatic nitro compounds to anilines.

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-

Chloro-2-ethoxynitrobenzene (1.0 eq) and ethanol.

Reduction: Heat the mixture to reflux. Carefully add iron powder (3.0 eq) in portions. Slowly

add concentrated hydrochloric acid (0.5 eq) dropwise. The reaction is exothermic and should

be controlled.

Rationale: The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III),

while the nitro group is reduced. The acid activates the iron surface and serves as the

proton source.

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC)

until the starting material is consumed.

Workup: Cool the reaction mixture and filter through celite to remove iron salts. Concentrate

the filtrate under reduced pressure to remove the ethanol.
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Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium

bicarbonate solution to neutralize excess acid, followed by brine. Dry the organic layer over

anhydrous sodium sulfate.

Rationale: This standard workup isolates the neutral free base (5-Chloro-2-ethoxyaniline)

from inorganic byproducts.

Salt Formation: Concentrate the dried organic layer. Redissolve the crude aniline in a

minimal amount of diethyl ether. Add concentrated hydrochloric acid dropwise with stirring.

Isolation: The hydrochloride salt will precipitate out of the non-polar solvent. Collect the solid

product by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Rationale: The hydrochloride salt is typically insoluble in non-polar organic solvents like

diethyl ether, providing a simple and effective method for purification and isolation.

Safety, Handling, and Storage
Proper handling of 5-Chloro-2-ethoxyaniline hydrochloride is crucial due to its potential

hazards. [1]

Hazard Classification:

Harmful if swallowed (H302) [1] * Harmful in contact with skin (H312) [1] * Causes skin

irritation (H315) [1] * Causes serious eye damage (H318) [1] * Harmful if inhaled (H332)

[1]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing,

and eye/face protection. [6]Use in a well-ventilated area or with respiratory protection.

Handling: Avoid all personal contact, including inhalation. [7]Do not eat, drink, or smoke

when using this product. Wash hands thoroughly after handling.

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away

from incompatible materials such as strong oxidizing agents.

Conclusion
The molecular structure of 5-Chloro-2-ethoxyaniline hydrochloride has been thoroughly

examined through the lens of modern spectroscopic techniques. This guide establishes a clear
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framework for its structural confirmation, emphasizing the synergy between NMR, IR, and Mass

Spectrometry. The predicted spectral data, justified by fundamental chemical principles, provide

a reliable benchmark for researchers. By integrating a plausible synthetic pathway and

essential safety protocols, this document serves as a comprehensive technical resource,

enabling scientists to confidently identify, synthesize, and utilize this versatile chemical

intermediate in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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